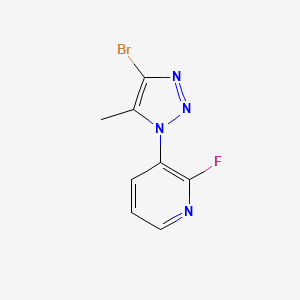![molecular formula C8H6ClN3O2S B11772470 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine CAS No. 1956365-93-7](/img/structure/B11772470.png)
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a chloro group at the 3-position and a methylsulfonyl group at the 2-position of the pyrido[2,3-b]pyrazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: The pyrido[2,3-b]pyrazine core can be synthesized through a multicomponent reaction involving the condensation of appropriate starting materials such as pyridine derivatives and hydrazine.
Introduction of the Chloro Group: The chloro group can be introduced at the 3-position through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added at the 2-position through a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives .
Applications De Recherche Scientifique
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the chloro and methylsulfonyl groups.
3-Chloro-2-(methylsulfonyl)pyridine: A similar compound with a pyridine core instead of pyrido[2,3-b]pyrazine.
2-(Methylsulfonyl)pyrido[2,3-b]pyrazine: A compound with only the methylsulfonyl group and no chloro group.
Uniqueness
3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
1956365-93-7 |
|---|---|
Formule moléculaire |
C8H6ClN3O2S |
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
3-chloro-2-methylsulfonylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-6(9)12-7-5(11-8)3-2-4-10-7/h2-4H,1H3 |
Clé InChI |
KWVONVZTVREYBS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(N=CC=C2)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


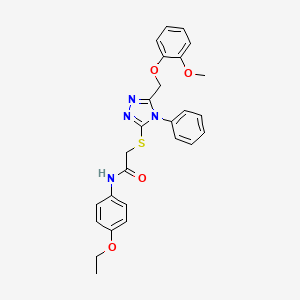
![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
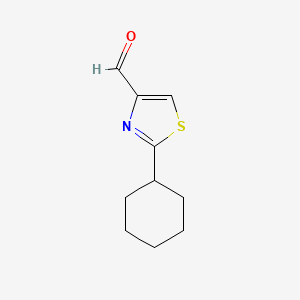
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)

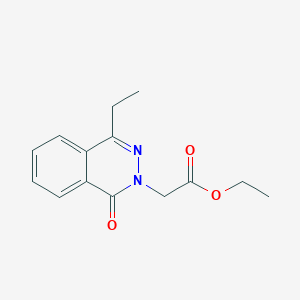
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)

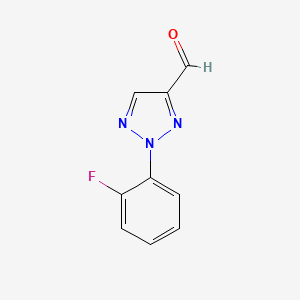
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
